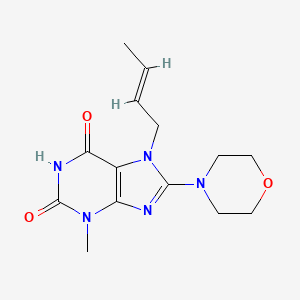

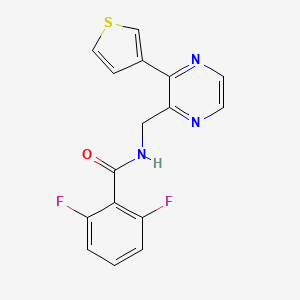

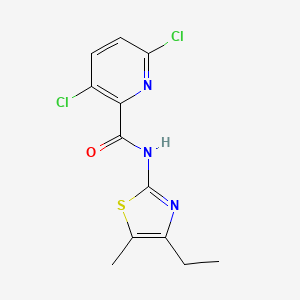

(E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(but-2-en-1-yl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has been extensively studied due to its potential use in several scientific research applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Structural Analysis and Conformational Studies

Research on related morpholine-dione derivatives highlights the importance of structural analysis and conformational studies. These studies are crucial for understanding the molecular geometry, potential for intermolecular interactions, and the role of substituents in stabilizing the molecule's structure through hydrogen bonding and other non-covalent interactions. For instance, studies on morpholine-dione derivatives have demonstrated the planarity of the purine ring system and the chair conformation of the morpholine ring, which are stabilized by a network of intermolecular hydrogen bonds and specific conformations determined by intramolecular hydrogen bonds (Karczmarzyk & Karolak-Wojciechowska, 1995); (Karczmarzyk & Pawłowski, 1997).

Enamine Chemistry

The application of morpholine-dione derivatives in enamine chemistry has been explored, particularly in the stereochemistry of reactions involving αβ-unsaturated acid chlorides and enamines. This research provides insights into the mechanisms of such reactions and the influence of molecular structure on reaction outcomes, which is critical for synthesizing specific isomers of complex organic compounds (Hickmott et al., 1974).

Enantioselective Synthesis

Morpholine-dione derivatives have been employed in the enantioselective synthesis of various compounds, such as α-hydroxy γ-butyrolactones. These studies highlight the utility of morpholine-dione derivatives in asymmetric synthesis, enabling the production of compounds with specific chiral centers. This is particularly relevant in the development of pharmaceuticals and biologically active compounds where the stereochemistry can significantly impact the biological activity (Pansare et al., 2001; Pansare et al., 2002).

properties

IUPAC Name |

7-[(E)-but-2-enyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-3-4-5-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-8-22-9-7-18/h3-4H,5-9H2,1-2H3,(H,16,20,21)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAPNFLDJWVJER-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(E)-but-2-enyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)

![(E)-3-(((benzo[d][1,3]dioxol-5-ylmethyl)amino)methylene)-1-benzyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2570276.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2570277.png)

![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide](/img/structure/B2570291.png)